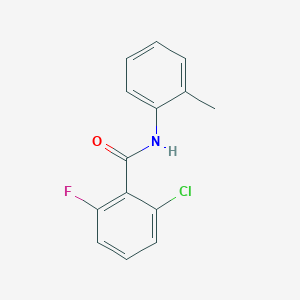
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide, also known as CFMB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmaceuticals. CFMB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body. This compound has also been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of certain cancer cells, potentially through the induction of cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anti-inflammatory and anti-cancer properties. However, this compound also has some limitations for use in lab experiments. It can be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. Another potential direction is the study of this compound's mechanism of action, which could potentially lead to the development of more potent and selective compounds. Additionally, this compound could be studied for its potential applications in other areas, such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluoroaniline with 2-methylbenzoic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. This reaction produces the final product, this compound, in high yields.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide has been studied for its potential applications in medicine and pharmaceuticals. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential as a cancer therapeutic, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-5-2-3-8-12(9)17-14(18)13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJOOLLFYXARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
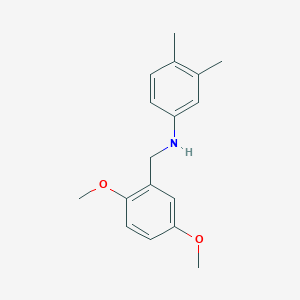

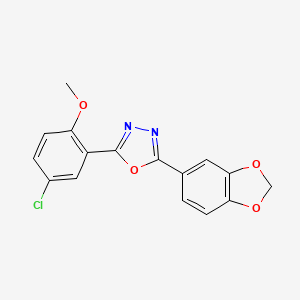
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)
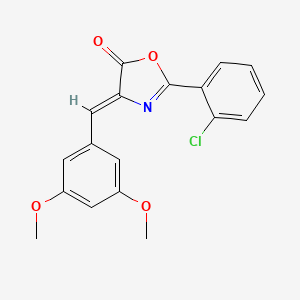
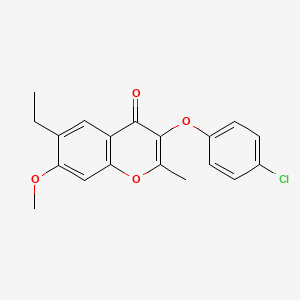
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)